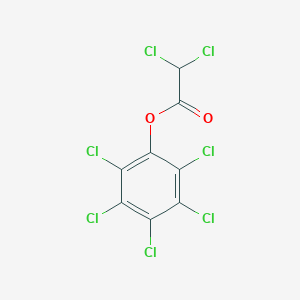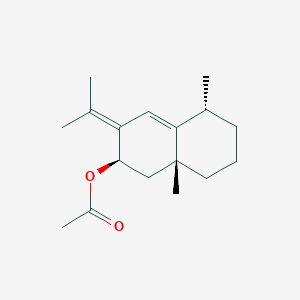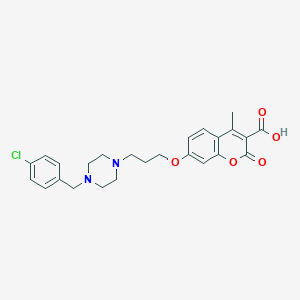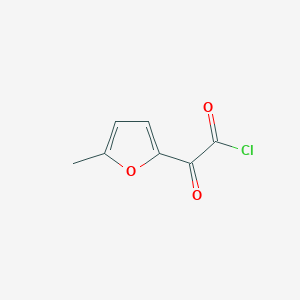
Fludeoxyglucose F 18
Overview
Description
Irinotecan is a chemotherapeutic agent primarily used in the treatment of metastatic colorectal cancer and pancreatic adenocarcinoma . It is a topoisomerase I inhibitor, which means it interferes with the enzyme topoisomerase I, leading to DNA damage and cell death . Irinotecan is a water-soluble derivative of camptothecin, a natural compound extracted from the Chinese tree Camptotheca acuminata .
Mechanism of Action
Target of Action
Fludeoxyglucose F 18, also known as [18F]FDG, is a glucose analog that concentrates in cells that rely upon glucose as an energy source . The primary targets of this compound are cells with enhanced glucose metabolism, such as cancer cells . These cells are generally characterized by an increase in the activity of glucose transporters .
Mode of Action
This compound is rapidly distributed to all organs of the body after intravenous administration . It interacts with its targets (cells with enhanced glucose metabolism) by mimicking glucose . The cells take up this compound, thinking it’s glucose . This uptake is closely correlated with certain types of tissue metabolism .
Biochemical Pathways
The biochemical pathway affected by this compound is the glycolysis pathway . In cancer cells, there is an increased rate of phosphorylation activity and a reduction of phosphatase activity . This dynamic alteration in the balance among these processes leads to the accumulation of this compound in these cells .
Pharmacokinetics
After background clearance of this compound Injection, optimal PET imaging is generally achieved between 30 to 40 minutes after administration . The biological half-life of this compound is approximately 110 minutes . About 20% of the radioactivity is renally excreted in two hours .
Result of Action
The result of this compound action is the visualization of regions of abnormal glucose metabolism associated with various medical conditions . For example, it assists in the evaluation of malignancy in patients with known or suspected abnormalities found by other testing modalities, or in patients with an existing diagnosis of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the oncology and neurology settings, patients are instructed to fast for 4 to 6 hours prior to the drug’s injection . This is to ensure that the cells are primarily using glucose (and hence this compound) as an energy source . In the cardiology setting, administration of glucose-containing food or liquids prior to the drug’s injection facilitates localization of cardiac ischemia .
Biochemical Analysis
Biochemical Properties
Fludeoxyglucose F 18 is taken up by tissues that rely on glucose as an energy source . This uptake is a marker for the tissue uptake of glucose, which is closely correlated with certain types of tissue metabolism . In cancer cells, for example, the cells are generally characterized by enhanced glucose metabolism partially due to an increase in the activity of glucose transporters, an increased rate of phosphorylation activity, a reduction of phosphatase activity, or a dynamic alteration in the balance among all these processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. After being injected into a patient, it is rapidly distributed to all organs of the body . In cancer cells, this compound accumulates due to their enhanced glucose metabolism . This allows for the identification of regions of abnormal glucose metabolism associated with malignancy .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is taken up by the GLUT-1 glucose transporter and phosphorylated by hexokinase to FDG-6-phosphate . There is no further metabolism, and in most tissues there is negligible dephosphorylation . This allows this compound to be a marker for the tissue uptake of glucose .
Temporal Effects in Laboratory Settings
This compound is cleared from most tissues within 24 hours and can be eliminated from the body unchanged in the urine . Optimal PET imaging is generally achieved between 30 to 40 minutes after administration .
Metabolic Pathways
This compound is involved in the glycolysis metabolic pathway . After being taken up by the GLUT-1 glucose transporter, it is phosphorylated by hexokinase to FDG-6-phosphate .
Transport and Distribution
This compound is rapidly distributed to all organs of the body after intravenous administration . It is taken up by tissues that rely on glucose as an energy source .
Preparation Methods
Synthetic Routes and Reaction Conditions
Irinotecan is synthesized from camptothecin through a series of chemical reactions. . The synthetic route typically includes:
Hydroxylation: Camptothecin is hydroxylated to form 10-hydroxycamptothecin.
Esterification: The hydroxyl group is esterified with a piperidine derivative to form irinotecan.
Industrial Production Methods
Industrial production of irinotecan involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Irinotecan undergoes several types of chemical reactions:
Scientific Research Applications
Irinotecan has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study topoisomerase I inhibitors and their interactions with DNA.
Medicine: It is a critical component of chemotherapy regimens for colorectal and pancreatic cancers.
Comparison with Similar Compounds
Irinotecan is often compared with other topoisomerase I inhibitors and chemotherapeutic agents:
Topotecan: Another topoisomerase I inhibitor used in the treatment of ovarian and small cell lung cancer.
Oxaliplatin: A platinum-based chemotherapeutic agent used in combination with irinotecan for the treatment of colorectal cancer.
Fluorouracil: Often used in combination with irinotecan in chemotherapy regimens.
Irinotecan’s unique feature is its conversion to the highly potent metabolite SN-38, which significantly enhances its antitumor activity .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUVYAZINUVJD-AHXZWLDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894178 | |
| Record name | Fludeoxyglucose F18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105851-17-0 | |
| Record name | 2-Deoxy-2-(fluoro-18F)-α-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105851-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fludeoxyglucose F 18 [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105851170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fludeoxyglucose F18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-FLUDEOXYGLUCOPYRANOSE F-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBT3GBX27W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)







![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)
